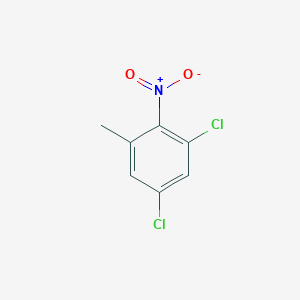

1,5-Dichloro-3-methyl-2-nitrobenzene

Beschreibung

Significance of Halogenated Nitroaromatic Compounds in Chemical Sciences

Halogenated nitroaromatic compounds, which feature one or more halogen atoms in addition to a nitro group, are of particular importance in the chemical sciences. The presence of both nitro and halogen substituents on an aromatic ring creates a molecule with unique reactivity, serving as a versatile building block for more complex chemical structures.

These compounds are pivotal intermediates in the synthesis of a wide array of commercial products, including dyes, polymers, and agrochemicals such as pesticides. nih.gov The electron-withdrawing properties of both the nitro and chloro groups deactivate the benzene (B151609) ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution, where a nucleophile can replace one of the leaving groups (often a halogen). This reactivity is fundamental to their role as precursors in multi-step syntheses. scbt.com

Furthermore, the specific placement of halogen and nitro groups on the aromatic ring allows for regioselective reactions, providing chemists with precise control over the construction of complex target molecules. Research into halogenated nitroaromatics continues to be driven by the need for novel pharmaceuticals, materials, and specialized industrial chemicals.

Scope and Academic Relevance of 1,5-Dichloro-3-methyl-2-nitrobenzene Research

The compound this compound (CAS No. 118665-00-2) is a specific example of a polysubstituted nitroaromatic molecule. bldpharm.com Its academic and research relevance lies primarily in its function as a specialized chemical intermediate or building block in organic synthesis. The distinct arrangement of its functional groups—two chlorine atoms, a methyl group, and a nitro group—on the benzene ring provides a unique chemical scaffold for the synthesis of more complex molecules.

While extensive published research focusing solely on this specific isomer is not widespread in public literature, its value can be inferred from its structure. The nitro group can be readily reduced to form an aniline (B41778) derivative (a primary amine), which is a key step in the synthesis of many dyes and pharmaceuticals. The chlorine atoms serve as potential sites for nucleophilic substitution reactions, allowing for the introduction of other functional groups. scbt.com

The compound is listed in the inventories of several chemical suppliers, often categorized as a "building block" for organic synthesis, and is associated with patents, indicating its utility in proprietary industrial processes. bldpharm.com Therefore, its academic relevance is centered on its potential as a starting material for creating novel compounds with desired properties, rather than on the study of the molecule itself.

Physicochemical and Spectroscopic Data

Detailed characterization is essential for the identification and use of chemical compounds in a research setting. The following tables provide known physicochemical properties and an overview of the expected spectroscopic signatures for this compound.

Table 1: Physicochemical Properties of this compound

This interactive table summarizes the key identifiers and computed physical properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | bldpharm.com |

| CAS Number | 118665-00-2 | bldpharm.com |

| Molecular Formula | C₇H₅Cl₂NO₂ | bldpharm.com |

| Molecular Weight | 206.02 g/mol | bldpharm.com |

| Canonical SMILES | CC1=CC(=CC(=C1N+[O-])Cl)Cl | bldpharm.com |

| InChI Key | SGSOOBQNRQUSIL-UHFFFAOYSA-N | bldpharm.com |

| XLogP3 | 3.4 | bldpharm.com |

| Topological Polar Surface Area | 45.8 Ų | bldpharm.com |

Table 2: Spectroscopic Data Profile of this compound

While experimental spectra for this specific compound are not widely available in public databases, the expected results from standard analytical techniques are described below.

| Technique | Expected Observations |

| ¹H NMR | In a typical solvent like CDCl₃, the proton NMR spectrum would be expected to show a singlet for the methyl (–CH₃) protons and two distinct signals in the aromatic region for the two non-equivalent aromatic protons. The methyl singlet would appear upfield, while the two aromatic protons would likely appear as doublets due to coupling with each other. |

| ¹³C NMR | The carbon NMR spectrum would show seven distinct signals: one for the methyl carbon and six for the six unique carbons of the benzene ring. The chemical shifts would be influenced by the attached substituents (–Cl, –NO₂, –CH₃). |

| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (N–O) stretching, typically around 1530-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). Other significant peaks would include C–H stretching from the aromatic ring and methyl group, C=C stretching from the aromatic ring, and C–Cl stretching. |

| Mass Spectrometry (MS) | The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in prominent M, M+2, and M+4 peaks. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-dichloro-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSOOBQNRQUSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434881 | |

| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118665-00-2 | |

| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 1,5 Dichloro 3 Methyl 2 Nitrobenzene

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring play a crucial role in determining the rate and orientation of subsequent substitutions.

Influence of Substituents on Ring Activation and Directing Effects

In 1,5-dichloro-3-methyl-2-nitrobenzene, the benzene ring is substituted with two chlorine atoms, a methyl group, and a nitro group. These substituents exert distinct electronic effects that modulate the ring's reactivity.

Activating and Deactivating Groups: Substituents that donate electron density to the ring are known as activating groups, making the ring more reactive towards electrophiles than benzene itself. libretexts.org Conversely, electron-withdrawing groups are deactivating, rendering the ring less reactive. libretexts.org In this specific molecule, the methyl group (-CH₃) is a weakly activating group, while the chlorine atoms (-Cl) and the nitro group (-NO₂) are deactivating groups. minia.edu.eg The nitro group is a particularly strong deactivating group, making the ring significantly less reactive than benzene. libretexts.orgunizin.org

Directing Effects: Substituents also direct incoming electrophiles to specific positions on the ring. unizin.org

The methyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to it. unizin.org

The chlorine atoms are also ortho, para-directors, despite being deactivating. libretexts.org This is due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org

The nitro group is a meta-director, directing incoming electrophiles to the positions meta to it. unizin.orgchemguide.co.uk

When multiple substituents are present, their directing effects can either reinforce or oppose each other. stackexchange.com In the case of this compound, the directing effects are complex and can lead to a mixture of products. The more powerfully activating group generally has the dominant influence. stackexchange.com However, steric hindrance can also play a significant role, with substitution rarely occurring between two groups in a meta-disubstituted compound due to the crowded space. stackexchange.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Ring Reactivity | Directing Effect |

| -CH₃ | Electron-donating (weakly) | Activating | ortho, para |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | ortho, para |

| -NO₂ | Electron-withdrawing (strong) | Deactivating (strongly) | meta |

Nitration Pathways and Isomer Distribution

Further nitration of this compound would involve the introduction of another nitro group onto the ring. The position of this new substituent would be determined by the combined directing effects of the existing groups. Given the strong deactivating nature of the two chlorine atoms and the initial nitro group, the reaction would be significantly slower than the nitration of benzene. chemguide.co.uk The methyl group, being the only activating group, would direct the incoming nitro group to its ortho and para positions. However, the existing nitro group and chlorine atoms also exert their directing effects, making the prediction of the major isomer complex. In similar compounds like 1,3-dichloro-2-nitrobenzene, nitration has been shown to proceed, although competing reactions like sulfonation can occur depending on the reaction conditions. rsc.org

Halogenation Reactions and Selectivity

Halogenation, such as chlorination or bromination, is another common electrophilic aromatic substitution reaction. libretexts.org In the case of this compound, the introduction of an additional halogen atom would be influenced by the existing substituents in a similar manner to nitration. The deactivating groups would slow the reaction down, while the directing effects would determine the position of the incoming halogen. The methyl group would direct towards the ortho and para positions, while the chlorine and nitro groups would direct to the meta and ortho/para positions respectively. The final product distribution would depend on the interplay of these electronic effects and steric hindrance.

Nucleophilic Aromatic Substitution Mechanisms

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com

Enhanced Reactivity due to Electron-Withdrawing Groups

The presence of strong electron-withdrawing groups on the aromatic ring is a key requirement for nucleophilic aromatic substitution to occur. quora.comquora.com These groups withdraw electron density from the ring, making it more susceptible to attack by a nucleophile. quora.com In this compound, the nitro group and the two chlorine atoms are strong electron-withdrawing groups, which significantly enhances the ring's reactivity towards nucleophiles. unizin.orgquora.com This increased reactivity facilitates the displacement of a leaving group, typically a halide, by the incoming nucleophile. masterorganicchemistry.com

Addition-Elimination Processes (SNAr)

The most common mechanism for nucleophilic aromatic substitution is the addition-elimination (SNAr) pathway. masterorganicchemistry.com This process involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing groups.

Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.

In this compound, a nucleophile would likely attack one of the carbon atoms bonded to a chlorine atom. The presence of the ortho/para nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. The position of the electron-withdrawing group relative to the leaving group significantly affects the reaction rate. masterorganicchemistry.com For instance, in similar compounds like 3,4-dichloro-1-nitrobenzene, the chloride at the para position to the nitro group is preferentially substituted. chegg.com

Reactivity with Various Nucleophiles

The presence of a strong electron-withdrawing nitro group significantly activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNA_r). In this compound, one chlorine atom is positioned ortho (at C1) and the other is para (at C5) to the nitro group. Both positions are electronically activated for substitution. Nucleophilic attack is generally favored at the para position over the ortho position due to lesser steric hindrance.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the carbon atom bearing a leaving group (in this case, a chlorine atom). The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.

Strong nucleophiles, such as alkoxides, amines, and thiolates, can displace one of the chlorine atoms. For example, the reaction of a similar compound, 3,4-dichloro-1-nitrobenzene, with sodium methoxide (B1231860) results in the substitution of the chlorine atom at the position para to the nitro group. chegg.comnih.gov A similar outcome would be expected for this compound, where the chlorine at the C5 position is more susceptible to substitution. Under forcing conditions, sequential substitution of both chlorine atoms may also be possible. gychbjb.com

Table 1: Predicted Products of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reagent Example | Predicted Major Product |

| Methoxide | Sodium methoxide (NaOCH₃) | 1-Chloro-5-methoxy-3-methyl-2-nitrobenzene |

| Amine | Ammonia (NH₃) or primary/secondary amines | 5-Amino-1-chloro-3-methyl-2-nitrobenzene derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-Chloro-3-methyl-5-(phenylthio)-2-nitrobenzene |

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds, providing a primary route to the synthesis of aromatic amines.

Formation of Aromatic Amines

The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form 2,6-dichloro-4-methylaniline. This transformation is a crucial step in the synthesis of various industrial chemicals, including dyes and agrochemicals. The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. The specific product obtained can sometimes be controlled by the choice of reducing agent and reaction conditions.

Catalytic Reduction Methodologies

Catalytic hydrogenation is the most common and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst and a source of hydrogen. For halogenated nitroaromatics, a key challenge is to achieve selective reduction of the nitro group without causing dehalogenation (the removal of chlorine atoms).

Various catalytic systems have been developed for this purpose. Platinum- and palladium-based catalysts are highly effective. For instance, the catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline (B146341) has been successfully carried out using a Pt/C catalyst. google.com Similarly, palladium on carbon (Pd/C) is widely used. berkeley.edu The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized to maximize the yield of the desired aniline (B41778) and minimize side reactions like dehalogenation. Modifiers, such as vanadium compounds, can sometimes be added to improve the selectivity of the hydrogenation process for complex substrates. berkeley.edu

Table 2: Common Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Conditions | Reference |

| Platinum on Carbon (Pt/C) | Hydrogen gas (H₂) | 80 °C, 1.0 MPa, Methanol | google.com |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | 40-60 °C, 1.1-12 bar, Methanol | berkeley.edu |

| Raney Nickel | Hydrogen gas (H₂) | Variable temperature and pressure | N/A |

| Iron (Fe) in acidic medium | Hydrochloric acid (HCl) | N/A | N/A |

Oxidative Transformations

The oxidative behavior of this compound is influenced by the robust nature of both the chlorinated benzene ring and the nitro group.

Thermal Oxidation Pathways of Chlorinated Aromatics

Chlorinated aromatic compounds are generally resistant to thermal oxidation and require high temperatures for their complete destruction. Studies on chlorobenzene (B131634) show that its thermal oxidation begins at temperatures between 800 and 850 K, with nearly complete destruction above 990 K in a flow reactor. researchgate.net The process involves a complex series of reactions initiated by hydrogen abstraction from the aromatic ring, followed by reactions with oxygen. The ultimate products of complete combustion are carbon dioxide, water, and hydrogen chloride. The presence of multiple chlorine atoms and a methyl group on the ring of this compound would influence the exact degradation pathway and the formation of various chlorinated intermediates.

Resistance to Oxidative Degradation in Nitroaromatic Compounds

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and, consequently, many oxidative reactions. This inherent electronic stability makes nitroaromatic compounds generally resistant to oxidative degradation. nih.gov

Furthermore, studies comparing the photostability of nitrobenzene (B124822) and aniline have shown that while both molecules undergo fragmentation under intense laser fields, fragmentation is heavily suppressed in nitrobenzene in favor of parent ionization. This suggests a higher intrinsic stability of the nitro-substituted ring system against fragmentation compared to the amino-substituted one. Therefore, this compound is expected to be a relatively stable compound that resists oxidative degradation under mild conditions. However, under specific conditions, such as photoexcitation, nitroarenes can act as oxidants themselves, for instance, in the oxidative cleavage of alkenes. nih.gov

Advanced Spectroscopic and Analytical Characterization of 1,5 Dichloro 3 Methyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of 1,5-Dichloro-3-methyl-2-nitrobenzene is predicted to exhibit distinct signals corresponding to its different proton environments. The molecule's asymmetry ensures that the two aromatic protons are chemically non-equivalent.

The aromatic region of the spectrum would show two doublets. The proton at position 4 (H-4) is expected to resonate further downfield than the proton at position 6 (H-6) due to the deshielding effects of the adjacent nitro group and the chlorine atom. The proton at H-6 is flanked by a chlorine atom. The coupling between these two aromatic protons, which are meta to each other, would result in a small coupling constant (J), typically in the range of 2-3 Hz.

A sharp singlet signal would appear in the upfield region, corresponding to the three equivalent protons of the methyl (CH₃) group at position 3. The integration of these signals would confirm the proton count, with the aromatic signals integrating to one proton each and the methyl signal integrating to three protons, reflecting a 1:1:3 ratio.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4 | 7.5 - 7.7 | Doublet (d) | ~2-3 | 1H |

| H-6 | 7.3 - 7.5 | Doublet (d) | ~2-3 | 1H |

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For this compound, seven distinct signals are expected, as all carbon atoms are in unique chemical environments due to the substitution pattern.

The chemical shifts are influenced by the electron-withdrawing or -donating nature of the substituents. The carbon atom bearing the nitro group (C-2) is expected to be significantly deshielded and appear at the lowest field (highest ppm value). The carbons attached to the chlorine atoms (C-1 and C-5) will also be deshielded, appearing downfield. The quaternary carbon of the methyl group (C-3) and the methyl carbon itself will have characteristic shifts. The remaining aromatic carbons (C-4 and C-6) will resonate at positions influenced by the cumulative effects of all substituents on the ring. ucl.ac.ukorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 132 - 135 |

| C-2 | 148 - 152 |

| C-3 | 138 - 142 |

| C-4 | 128 - 131 |

| C-5 | 135 - 138 |

| C-6 | 125 - 128 |

Quantitative NMR (qNMR) Applications

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. The technique relies on the direct relationship between the integrated signal intensity in an NMR spectrum and the number of corresponding nuclei.

For the quantitative analysis of this compound, a certified internal standard with known purity and concentration would be added to a precisely weighed sample. sigmaaldrich.com The internal standard must have at least one signal that is well-resolved from any signals of the analyte. By comparing the integral of a specific, non-overlapping proton signal of the analyte (e.g., the methyl singlet) with the integral of a known proton signal from the internal standard, the absolute quantity of this compound in the sample can be calculated with high accuracy and precision. Chlorinated nitrobenzenes, such as 1,2,4,5-tetrachloro-3-nitrobenzene, have been successfully used as qNMR standards, indicating the suitability of this class of compounds for such applications. sigmaaldrich.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fragmentation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture by the gas chromatograph and then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

The resulting mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the intact molecule (m/z ≈ 205, considering the isotopes of chlorine). The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for this compound are expected to include:

Loss of a nitro group (-NO₂): A prominent peak at M-46.

Loss of a chlorine atom (-Cl): Peaks at M-35 and M-37.

Loss of a methyl radical (-CH₃): A peak at M-15.

Loss of NO: A peak at M-30.

Further fragmentation of these primary ions can also occur, leading to a complex but interpretable spectrum that confirms the compound's identity. youtube.commiamioh.edu The presence of two chlorine atoms will be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments. nist.gov

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (approx.) | Proposed Fragment Identity |

|---|---|

| 205/207/209 | [C₇H₅Cl₂NO₂]⁺˙ (Molecular Ion, M⁺˙) |

| 170/172 | [C₇H₅Cl₂]⁺ |

| 159/161 | [C₇H₅ClNO₂]⁺˙ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used for the detection and quantification of compounds at trace levels in complex matrices. mdpi.comnih.gov It is particularly useful for compounds that may not be suitable for GC-MS or when very low detection limits are required. nih.gov

For the trace analysis of this compound, reverse-phase liquid chromatography would be employed for separation, followed by detection using a mass spectrometer. Softer ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are typically used in LC-MS. mdpi.com These methods minimize fragmentation, often yielding a prominent molecular ion or a protonated/adducted molecule, which is crucial for quantification.

To achieve maximum sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.com In this approach, the molecular ion of the target compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is monitored in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for the reliable quantification of this compound at very low concentrations, such as in environmental or pharmaceutical samples. mdpi.comresearchgate.net

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4,5-Tetrachloro-3-nitrobenzene |

| 1,3-Dichlorobenzene |

| 2,3-Dichloronitrobenzene (B165493) |

| 2,5-Dichloronitrobenzene |

| 3,5-Dichloronitrobenzene |

Chemical Derivatization for Enhanced MS Detection

The analysis of neutral nitroaromatic compounds like this compound by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their limited ionization efficiency. researchgate.netrsc.org To overcome this, chemical derivatization is a powerful strategy employed to enhance detection sensitivity. researchgate.netspectroscopyonline.com This process involves chemically modifying the analyte to introduce a functional group that is more readily ionizable, thereby improving its response in the mass spectrometer. researchgate.netddtjournal.com

For nitroaromatic compounds, a common and effective derivatization strategy is the chemical reduction of the nitro group (–NO₂) to a more basic and easily protonated primary amine group (–NH₂). researchgate.netrsc.org This conversion transforms the neutral molecule into a derivative that can be efficiently ionized, for instance by electrospray ionization (ESI), leading to a significant enhancement in signal intensity for LC-MS analysis. science.gov

The reduction can be achieved using various reducing agents, with zinc powder in the presence of an acid being a frequently used method. rsc.org The resulting amine, 3,5-dichloro-2-methylaniline, can then be readily detected at trace levels. This methodology has been validated for its sensitivity, linearity, precision, and accuracy in the analysis of other nitroaromatic compounds. researchgate.netrsc.org

Another approach involves derivatization with reagents that introduce a permanently charged moiety or a group with high proton affinity. spectroscopyonline.comddtjournal.com For example, reagents like dansyl chloride could react with a derivative of the target molecule, although this is more common for phenols and alcohols. ddtjournal.com For gas chromatography-mass spectrometry (GC-MS), silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to derivatize polar functional groups, though this is less directly applicable to the primary nitro group itself without prior modification. nih.gov

The primary goal of these derivatization techniques is to improve analytical capabilities, whether by enhancing sensitivity, improving chromatographic separation, or ensuring the thermal stability of the analyte during analysis. spectroscopyonline.com

Table 1: Common Derivatization Strategies for Nitroaromatic Compounds in Mass Spectrometry

| Derivatization Strategy | Reagent Example | Target Functional Group | Resulting Functional Group | Purpose |

|---|---|---|---|---|

| Reduction | Zinc (Zn) / Acid | Nitro (-NO₂) | Amine (-NH₂) | Enhance ionization efficiency for LC-MS by creating a basic, proton-accepting site. researchgate.netrsc.org |

| Silylation (for GC-MS) | BSTFA | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Silyl ether/ester | Increase volatility and thermal stability for GC analysis (applicable after reduction/other modification). nih.gov |

| Tagging with Ionizable Moieties | Dansyl Chloride | Phenols, Alcohols, Amines | Sulfonamide/Sulfonate Ester | Introduce a highly ionizable group for enhanced ESI-MS detection. ddtjournal.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. pressbooks.pub For this compound, the IR spectrum is dominated by strong absorptions characteristic of the nitro (–NO₂) group. spectroscopyonline.comorgchemboulder.com The N-O bonds in the nitro group are highly polar, resulting in two distinct and intense stretching vibrations. spectroscopyonline.com

The key diagnostic bands for aromatic nitro compounds are:

Asymmetric N–O Stretch: A strong absorption band typically appears in the region of 1550–1475 cm⁻¹. orgchemboulder.com

Symmetric N–O Stretch: A strong absorption band is observed at a lower wavenumber, generally between 1360–1290 cm⁻¹. orgchemboulder.com

The presence of these two prominent peaks is a clear indicator of the nitro functional group. spectroscopyonline.com For comparison, the IR spectrum of the related compound m-nitrotoluene shows these bands at approximately 1537 cm⁻¹ and 1358 cm⁻¹. orgchemboulder.com

Other significant absorptions in the IR spectrum of this compound would include:

Aromatic C–H Stretch: Weak to medium bands typically found just above 3000 cm⁻¹. pressbooks.pub

Aliphatic C–H Stretch: Bands corresponding to the methyl group's C-H bonds appear in the 2960–2850 cm⁻¹ range. pressbooks.pub

Aromatic C=C Stretch: Medium to weak absorptions in the 1600–1450 cm⁻¹ region are characteristic of the benzene (B151609) ring. pressbooks.pub

C–Cl Stretch: Absorptions for the carbon-chlorine bonds are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

C–N Stretch: A weaker band for the carbon-nitrogen bond may be observed around 890-835 cm⁻¹. spectroscopyonline.com

It is important to note that the strong electron-withdrawing nature of the nitro group can influence the electronic structure of the benzene ring, which may slightly shift the positions of the aromatic C-H and C=C bands. spectroscopyonline.com

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| > 3000 | Aromatic C–H | Stretch | Weak to Medium |

| 2960 - 2850 | Aliphatic C–H (Methyl) | Stretch | Medium |

| 1550 - 1475 | Nitro (Ar-NO₂) | Asymmetric Stretch | Strong |

| 1360 - 1290 | Nitro (Ar-NO₂) | Symmetric Stretch | Strong |

| 1600 - 1450 | Aromatic C=C | Ring Stretch | Medium to Weak |

| 890 - 835 | C–N | Stretch | Medium |

| 800 - 600 | C–Cl | Stretch | Strong |

Integration of Multidimensional Spectroscopic Data for Comprehensive Structural Confirmation

While individual spectroscopic techniques provide valuable pieces of information, definitive structural elucidation of a complex molecule like this compound relies on the integration of data from multiple analytical methods. numberanalytics.commmu.ac.uk Combining the complementary information from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy is essential for unambiguous confirmation of the molecular structure and to distinguish it from its isomers (e.g., 1,3-Dichloro-2-methyl-5-nitrobenzene). nih.gov

The role of each technique in this integrated approach is distinct:

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and, from that, the precise molecular formula (C₇H₅Cl₂NO₂). nih.gov The isotopic pattern of the molecular ion peak (M⁺) would clearly indicate the presence of two chlorine atoms. Fragmentation patterns observed in the mass spectrum offer clues about the connectivity of the atoms and the stability of different parts of the molecule. numberanalytics.com

Infrared (IR) Spectroscopy: As detailed in the previous section, IR spectroscopy confirms the presence of key functional groups. mmu.ac.uk For this compound, this means unequivocally identifying the nitro group (–NO₂), the aromatic ring, the methyl group (–CH₃), and the carbon-chlorine (C–Cl) bonds. spectroscopyonline.com This technique is particularly useful because the nitro group is silent in NMR. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C) is arguably the most powerful tool for mapping the carbon-hydrogen framework of a molecule. mmu.ac.ukethernet.edu.et

¹H NMR would show the number of distinct proton environments, their chemical shifts, and their coupling patterns. For this compound, one would expect to see signals for the two aromatic protons and the three methyl protons, with specific splitting patterns revealing their spatial relationships.

¹³C NMR indicates the number of unique carbon atoms in the molecule. ethernet.edu.et Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR techniques (like COSY and HMQC/HSQC) establish direct correlations between coupled protons and between protons and their attached carbons, respectively, allowing for the complete assembly of the molecular fragments into the final structure. mmu.ac.uk

By logically combining these datasets, a complete and confident structural assignment is achieved. numberanalytics.com MS provides the formula, IR identifies the functional building blocks, and NMR puts them together, providing a detailed picture of atom connectivity and confirming the specific substitution pattern on the benzene ring that defines this compound.

Computational Chemistry and Theoretical Investigations of 1,5 Dichloro 3 Methyl 2 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. globalresearchonline.net It is widely employed to predict various molecular properties of organic compounds, including substituted nitrobenzenes. globalresearchonline.netunpatti.ac.id Calculations for 1,5-dichloro-3-methyl-2-nitrobenzene would typically be performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. globalresearchonline.net

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational step to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations would predict the key structural parameters. The presence of bulky substituents (chlorine atoms and a nitro group) adjacent to each other on the benzene (B151609) ring is expected to cause some degree of steric strain, which may lead to out-of-plane distortions of the substituents. Specifically, the nitro group is likely to be twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent chlorine and methyl groups. mdpi.com Computational studies on related molecules, such as 1,2,3-trichloro-4-nitrobenzene, support the observation of such distortions. globalresearchonline.net

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: These are representative values based on studies of analogous substituted benzenes and are subject to variation based on the specific computational method.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-H (aromatic) | ~1.08 Å | |

| C-Cl | ~1.74 Å | |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | C-C-C (aromatic) | ~118° - 122° |

| C-C-Cl | ~119° - 121° | |

| C-C-N | ~120° | |

| O-N-O | ~125° | |

| Dihedral Angle | C-C-N-O | ~40° - 60° |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

For this compound, the electron-withdrawing nature of the nitro group and chlorine atoms is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. libretexts.org The LUMO is likely localized over the nitrobenzene (B124822) ring system. The HOMO would be associated with the π-system of the benzene ring. DFT studies on nitrobenzene have shown that understanding the FMOs is key to explaining its reactivity. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Note: Values are hypothetical, based on typical DFT results for similar nitroaromatic compounds.)

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -8.5 eV | Associated with the π-system of the substituted benzene ring. |

| LUMO | ~ -3.0 eV | Primarily localized on the nitrobenzene moiety, indicating electrophilic character. |

| HOMO-LUMO Gap | ~ 5.5 eV | Suggests moderate chemical stability. |

Vibrational Frequency Analysis

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov Each predicted frequency corresponds to a specific molecular motion (stretching, bending, or twisting) of the atoms. These predictions are vital for interpreting experimental spectra and confirming the presence of specific functional groups. For this compound, key vibrational modes can be predicted based on studies of nitrotoluenes and chlorobenzenes. nih.gov

C-Cl Vibrations: The C-Cl stretching modes are expected to appear in the range of 600-800 cm⁻¹.

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching frequencies, typically found around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while methyl C-H stretches occur just below 3000 cm⁻¹.

Ring Vibrations: The C-C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. globalresearchonline.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are representative frequency ranges based on DFT studies of analogous compounds.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Asymmetric Stretching | -NO₂ | 1520 - 1560 |

| Symmetric Stretching | -NO₂ | 1330 - 1370 |

| Stretching | C-Cl | 600 - 800 |

| Stretching | Aromatic C-H | 3050 - 3150 |

| Stretching | Methyl C-H | 2900 - 3000 |

| Ring Stretching | C=C | 1400 - 1600 |

Reactivity Predictions with Nucleophiles

The electronic structure calculated by DFT can be used to predict how this compound might react, particularly with nucleophiles. The strong electron-withdrawing effect of the nitro group, enhanced by the two chlorine atoms, makes the benzene ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).

Computational analysis, such as mapping the molecular electrostatic potential (MESP), can identify the most electron-poor (most positive) sites on the molecule, which are the likely targets for nucleophilic attack. In this molecule, the carbon atoms bonded to the chlorine atoms are expected to be highly electrophilic. The FMO analysis also supports this, as a low-lying LUMO indicates a high propensity to accept electrons from an incoming nucleophile. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. nih.gov

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for analyzing the conformational flexibility related to the rotation of its substituent groups. The primary dynamic features of interest would be:

Rotation of the Nitro Group: Due to steric hindrance from the adjacent chlorine and methyl groups, the rotation of the NO₂ group around the C-N bond is expected to have a significant energy barrier. MD simulations can quantify this barrier and determine the preferred torsional angles. mdpi.com

Rotation of the Methyl Group: The rotation of the -CH₃ group is generally less hindered and occurs on a much faster timescale.

Understanding these dynamics is important as the conformation of the molecule can influence its packing in a crystal lattice and its ability to fit into the active site of an enzyme or a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or a physical property, such as toxicity. nih.gov For nitroaromatic compounds, which are known for their potential toxicity, QSAR is a valuable method for predicting their adverse effects without extensive animal testing. nih.gov

Although no specific QSAR model for this compound is publicly available, one could be developed by including it in a dataset of related nitroaromatic compounds. nih.govnih.gov The process involves:

Descriptor Calculation: Calculating a large number of numerical descriptors that represent the molecule's physicochemical properties. For this molecule, important descriptors would likely include:

Hydrophobicity (logP): Describes the partitioning between water and octanol.

Electronic Descriptors: LUMO energy (ELUMO), HOMO energy (EHOMO), and electrophilicity index, which relate to the molecule's reactivity. nih.gov

Steric/Topological Descriptors: Molecular weight, molecular volume, and connectivity indices that describe the size and shape.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the observed activity (e.g., toxicity). nih.gov

Such a model could then be used to predict the toxicity of this compound and other similar, untested chemicals.

Development of Predictive Models

The prediction of chemical reactivity for substituted aromatic compounds like this compound is a significant area of computational research. General predictive models for electrophilic aromatic substitution (EAS) reactions, a key reaction class for such compounds, have been developed using various computational approaches. These models are essential for understanding how the interplay of electronic and steric effects of the substituents—in this case, two chlorine atoms, a methyl group, and a nitro group—governs the regioselectivity and rate of reaction.

One prominent approach involves the use of machine learning algorithms to forecast the outcomes of EAS reactions. These models are trained on large datasets of known reactions and use a variety of molecular descriptors to make predictions. For instance, a machine learning model has been developed that can predict the reactive site of an electrophilic aromatic substitution with high accuracy (93% on an internal validation set and 90% on an external set). nih.gov Such models typically take the simplified molecular-input line-entry system (SMILES) of a compound and calculate a set of quantum mechanics-based descriptors to identify the most probable site of electrophilic attack. nih.gov

Another successful strategy is the development of physics-based models like RegioSQM, which predicts the regioselectivity of EAS reactions by calculating the proton affinities of the different possible reaction sites on the aromatic ring. nih.gov The underlying principle is that the site with the highest proton affinity is the most nucleophilic and therefore the most likely to be attacked by an electrophile. The RegioSQM20 model, an improved version, utilizes the open-source semiempirical tight-binding program xtb and can also account for different tautomeric forms of the input molecule. nih.gov These models provide a qualitative prediction of reactivity (low, medium, or high) based on the calculated proton affinity. nih.gov Such predictive tools are invaluable for synthetic chemists, as they can help to de-risk synthetic routes and guide the late-stage functionalization of complex molecules. researchgate.net

Table 1: Comparison of Predictive Models for Electrophilic Aromatic Substitution

| Model Type | Methodology | Key Descriptors/Inputs | Reported Accuracy |

| Machine Learning | Random Forest, Neural Networks | SMILES, Quantum Mechanical Descriptors | 90-93% nih.govresearchgate.net |

| Physics-Based (RegioSQM) | Semi-empirical Quantum Mechanics | Proton Affinities | ~91-93% nih.gov |

Application of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its chemical nature. For substituted nitrobenzenes, these descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the descriptors with experimental observations, such as toxicity or reactivity.

For the broader class of nitrobenzene derivatives, a range of quantum chemical descriptors have been successfully employed in QSAR studies. cncb.ac.cn These often include:

Energies of the Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy is related to the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Dipole Moment (μ): This descriptor quantifies the polarity of the molecule, which influences its solubility and intermolecular interactions.

Atomic Charges: The distribution of partial charges on the atoms of the molecule can indicate the most likely sites for nucleophilic or electrophilic attack.

In the context of this compound, these descriptors can be calculated using various levels of theory, from semi-empirical methods to more accurate Density Functional Theory (DFT) calculations. The calculated values can then be used to build predictive models for its properties. For example, a QSAR model for the toxicity of nitrobenzenes against Tetrahymena pyriformis demonstrated that a combination of the electrophilicity index, LUMO energy, and the partition coefficient (log P) could effectively predict toxicity.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons (electrophilicity). |

| Electronegativity | χ | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness | η | A measure of the resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. |

| Dipole Moment | μ | Indicates the overall polarity of the molecule. |

Correlation of Molecular Structure with Reactivity Profiles

The reactivity of this compound is dictated by the electronic and steric effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Conversely, the methyl group (-CH₃) is a weak electron-donating group and an ortho-, para-director. The chlorine atoms (-Cl) are deactivating yet ortho-, para-directing due to the interplay of their inductive withdrawal and mesomeric donation effects.

In this compound, the substitution pattern leads to a complex interplay of these directing effects. A qualitative analysis suggests the following:

The powerful meta-directing effect of the nitro group will deactivate the positions ortho and para to it (positions 3 and 6, and position 4, respectively).

The ortho-, para-directing methyl group at position 3 will activate positions 2, 4, and 6.

The ortho-, para-directing chlorine atoms at positions 1 and 5 will activate positions 2 and 6 (from the Cl at C1) and positions 4 and 6 (from the Cl at C5).

Computational studies on simpler systems, such as the nitration of toluene (B28343), have shown that ortho-substitution is generally favored over meta-substitution when an electron-donating group is present. irjet.net For disubstituted benzenes, if the directing effects of the substituents reinforce each other, the position of electrophilic attack is straightforward to predict. youtube.com However, when the effects are opposing, as is the case for this compound, a quantitative computational analysis is necessary to determine the most likely site of reaction.

Theoretical models that calculate the relative stabilities of the possible Wheland intermediates (also known as arenium ions or sigma complexes) formed during electrophilic attack can provide a quantitative prediction of the major product. irjet.net The most stable intermediate corresponds to the kinetically favored product. For this compound, a computational analysis would likely involve calculating the energies of the sigma complexes formed by the attack of an electrophile at the unsubstituted carbon atoms (positions 4 and 6). The relative energies of these intermediates would reveal the most probable site of substitution, thus correlating the molecular structure with its reactivity profile.

Environmental Dynamics and Degradation of 1,5 Dichloro 3 Methyl 2 Nitrobenzene

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical substances through non-biological processes, with photodegradation and hydrolysis being the most significant.

Photodegradation is the process by which light energy, particularly solar UV radiation, breaks down chemical compounds. While specific studies on 1,5-dichloro-3-methyl-2-nitrobenzene are not available, research on other nitroaromatic compounds indicates a potential for photodegradation. The nitro group in these compounds can absorb light, leading to molecular excitation and subsequent chemical reactions. For example, nitrobenzene (B124822) has been observed to undergo photolysis in water. nih.gov The presence and position of chlorine atoms on the aromatic ring can influence the rate and mechanism of this process. Studies on other nitrophenyl compounds have shown that photodecomposition can be pH-dependent. nih.gov However, without specific experimental data, the precise kinetics and mechanisms for this compound remain speculative.

Hydrolysis is a chemical reaction where water cleaves a molecule. Nitroaromatic compounds are generally known to be resistant to hydrolysis under typical environmental pH and temperature conditions. nih.gov The carbon-chlorine bonds on an aromatic ring are also chemically stable. It is therefore highly probable that this compound exhibits significant hydrolytic stability, making hydrolysis an insignificant pathway for its environmental degradation.

Biotic Degradation Pathways

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process for the removal of many synthetic chemicals from the environment.

The ability of microorganisms to degrade chlorinated nitroaromatic compounds is well-documented. scispace.com Although no microorganisms have been specifically reported to degrade this compound, it is plausible that some bacteria and fungi possess the necessary enzymatic machinery.

Several bacterial strains that can degrade dichloronitrobenzenes (DCNBs) have been isolated. For instance, Diaphorobacter sp. strain JS3051 is capable of using 2,3-dichloronitrobenzene (B165493) as its sole source of carbon, nitrogen, and energy. nih.gov Fungi are also known to play a role in the transformation of various chlorinated nitroaromatic compounds.

Interactive Table 1: Examples of Microorganisms Degrading Structurally Similar Compounds

| Compound | Microorganism | Degradation Capability | Reference |

| 2,3-Dichloronitrobenzene | Diaphorobacter sp. strain JS3051 | Utilized as sole carbon, nitrogen, and energy source | nih.gov |

| 4-Nitrotoluene (B166481) | Pseudomonas sp. strain 4NT | Utilized as sole carbon, nitrogen, and energy source | nih.gov |

| 4-Nitrotoluene | Mycobacterium sp. strain HL 4-NT-1 | Utilized as sole source of nitrogen, carbon, and energy | nih.gov |

| Nitrobenzene | Pseudomonas pseudoalcaligenes JS45 | Mineralization | scispace.com |

The microbial breakdown of nitroaromatic compounds typically initiates through one of two primary routes: an oxidative pathway or a reductive pathway. scispace.com

The oxidative pathway involves the action of dioxygenase enzymes, which introduce molecular oxygen into the aromatic ring. This leads to the formation of a substituted catechol and the release of the nitro group as nitrite. nih.govresearchgate.net For example, the degradation of 2-nitrotoluene (B74249) is initiated by a dioxygenase that produces 3-methylcatechol. researchgate.net A similar initial attack on this compound would likely yield a dichlorinated methylcatechol.

The reductive pathway , a more common route for many nitroaromatics, involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally an amino group. scispace.com The resulting aromatic amine is typically more amenable to further degradation. For instance, the degradation of 4-nitrotoluene by Mycobacterium sp. strain HL 4-NT-1 proceeds through the initial reduction of the nitro group. nih.gov

The key enzymes initiating the biodegradation of nitroaromatic compounds are nitroreductases and dioxygenases.

Nitroreductases are enzymes that catalyze the reduction of the nitro group, often using NADH or NADPH as electron donors.

Dioxygenases , particularly Rieske non-heme iron oxygenases, are complex enzyme systems that catalyze the initial oxidative attack on the aromatic ring. nih.gov The substrate specificity of these enzymes is a critical factor in determining which compounds a microorganism can degrade. For example, the degradation of 2,3-dichloronitrobenzene in Diaphorobacter sp. strain JS3051 is initiated by a Nag-like dioxygenase. nih.gov

Following these initial steps, other enzymes such as monooxygenases and hydrolases, as well as ring-cleavage enzymes, are involved in breaking down the intermediates and funneling them into the central metabolic pathways of the microorganism.

Interactive Table 2: Key Enzymes in the Biodegradation of Structurally Similar Compounds

| Enzyme | Function | Example Substrate | Reference |

| Nitroreductase | Reduction of the nitro group | Nitrobenzene | scispace.com |

| Dioxygenase | Initial oxidation of the aromatic ring | 2,3-Dichloronitrobenzene | nih.gov |

| 2-Nitrotoluene dioxygenase | Oxidative release of nitrite | 2-Nitrotoluene | nih.gov |

| Protocatechuate 4,5-dioxygenase | Meta-ring fission of protocatechuate | 4-Nitrotoluene | nih.gov |

| Hydroxylaminobenzene mutase | Bamberger-like rearrangement to form aminophenols | Hydroxylaminobenzene | scispace.com |

Environmental Partitioning and Transport Mechanisms of this compound

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its movement and partitioning between soil, water, and air. Understanding these partitioning behaviors is crucial for predicting the compound's fate and potential exposure pathways in the environment.

Soil-Water Partitioning and Adsorption

The mobility of this compound in the terrestrial environment is largely controlled by its adsorption to soil and sediment particles. This partitioning behavior between the solid and aqueous phases is quantified by the soil-water partition coefficient (Kd). However, for organic compounds, this partitioning is primarily driven by their affinity for the organic carbon fraction of the soil. ecetoc.org Consequently, the organic carbon-normalized partition coefficient (Koc) is a more universal and predictive parameter. ecetoc.orgepa.gov

Based on this estimated log Kow, the log Koc can be calculated using established regression equations. For neutral hydrophobic organic compounds, such as this compound, this relationship provides a reliable estimate of its sorption behavior. ecetoc.org An estimated Koc value for the related compound 2,4-dichlorotoluene (B165549) is 4,800, suggesting slight mobility in soil. nih.gov Given the structural similarities, a comparable high Koc value and thus low mobility in soil can be anticipated for this compound. This strong adsorption to soil particles reduces its potential to leach into groundwater but increases its persistence in the soil matrix.

Table 1: Estimated Partitioning Properties of this compound

| Parameter | Estimated Value | Method | Reference |

|---|---|---|---|

| log Kow (XLogP3) | 3.4 | Computed | [N/A] |

| log Koc (estimated) | ~3.68 | Estimated from log Kow | nih.govut.ee |

Volatilization from Aquatic Systems

The tendency of this compound to volatilize from water surfaces to the atmosphere is another key transport mechanism influencing its environmental distribution. This process is governed by the compound's Henry's Law constant (H), which relates the partial pressure of the compound in the air to its concentration in the water at equilibrium. nist.govresearchgate.net

Specific experimental data for the Henry's Law constant of this compound are not available. However, estimations can be made based on its vapor pressure and water solubility. For the structurally similar compound 2,4-dichlorotoluene, an estimated Henry's Law constant of 4.2 x 10⁻³ atm·m³/mol suggests that volatilization from moist soil and water surfaces is an important fate process. nih.gov The estimated volatilization half-lives for 2,4-dichlorotoluene from a model river and a model lake are 4 hours and 5 days, respectively. nih.gov

Given its molecular structure as a substituted, relatively non-polar aromatic compound, this compound is also expected to exhibit a notable tendency to volatilize from aquatic systems. nih.gov The presence of two chlorine atoms and a methyl group on the benzene (B151609) ring contributes to its hydrophobicity and likely results in a Henry's Law constant that favors partitioning into the gas phase from water. This volatilization can be a significant route of removal from surface waters, transferring the compound from the aquatic to the atmospheric compartment, where it can be subject to long-range transport.

Table 2: Estimated Volatilization Potential of this compound and a Related Compound

| Compound | Parameter | Estimated Value | Significance | Reference |

|---|---|---|---|---|

| This compound | Henry's Law Constant (H) | Not experimentally determined; expected to be significant based on structure | Indicates potential for volatilization from water | [N/A] |

| 2,4-Dichlorotoluene | Henry's Law Constant (H) | 4.2 x 10⁻³ atm·m³/mol | Suggests volatilization is an important environmental fate process | nih.gov |

Ecotoxicological Implications and Mechanistic Toxicology of 1,5 Dichloro 3 Methyl 2 Nitrobenzene

Molecular Mechanisms of Toxicity

A thorough review of available scientific databases and literature yields no specific studies on the molecular mechanisms of toxicity for 1,5-Dichloro-3-methyl-2-nitrobenzene. The following subsections detail the lack of available data.

Genotoxicity and Mutagenicity Assessments

There are no publicly available studies that have assessed the genotoxic or mutagenic potential of this compound. Standard assays such as the Ames test, chromosomal aberration tests, or in vivo micronucleus assays have not been reported for this specific compound.

Oxidative Stress Induction and Radical Formation

Information regarding the ability of this compound to induce oxidative stress and promote the formation of radicals is not available in the current body of scientific literature. Research into its effects on cellular antioxidant systems, lipid peroxidation, or the generation of reactive oxygen species has not been published.

Interaction with Biological Macromolecules

There are no documented studies on the interaction of this compound with biological macromolecules. Data concerning its potential to form adducts with DNA, proteins, or other critical cellular components is not available.

Enzymatic Biotransformation and Detoxification Pathways

The metabolic fate of this compound, including its biotransformation and detoxification pathways, remains uninvestigated in published literature.

Role of Glutathione (B108866) S-Transferase Enzymes

While Glutathione S-Transferases (GSTs) are known to be involved in the detoxification of various xenobiotics, including other chlorinated nitroaromatic compounds, their specific role in the metabolism of this compound has not been studied. researchgate.netnih.gov There are no reports identifying which, if any, GST isozymes catalyze the conjugation of glutathione to this compound.

Quantitative Structure-Activity Relationships (QSAR) in Ecotoxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, including toxicity. In ecotoxicology, QSARs are cost-effective methods for predicting the potential harm of chemicals to various organisms, thereby reducing the need for extensive animal testing. mdpi.com For nitroaromatic compounds (NACs) like this compound, numerous QSAR studies have been developed to estimate their toxicity across different species and endpoints. mdpi.com These models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

Prediction of Environmental Toxicity

The environmental toxicity of nitroaromatic compounds has been the subject of extensive QSAR modeling. These models predict various toxic endpoints, such as the 50% lethal dose (LD₅₀) in rodents or growth inhibition in aquatic organisms. mdpi.comresearchgate.net The predictive power of these models relies on carefully selected molecular descriptors and statistical methods.

Researchers have developed QSAR models using a wide array of descriptors. For instance, studies on rodent acute toxicity have successfully used 1D and 2D descriptors, highlighting the importance of hydrophobicity, electrostatic interactions, and van der Waals forces in determining toxicity. mdpi.com Other models have incorporated quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to refine predictions for nitrobenzene (B124822) derivatives. sid.ir

A notable approach involves ensemble learning, where multiple QSAR models are combined to improve predictive accuracy. One such study on over 200 nitroaromatic compounds developed an ensemble model based on Support Vector Regression (SVR) that demonstrated high performance in predicting rat LD₅₀ values, with a coefficient of determination (R²) of 0.92 for the external test set. nih.govresearchgate.net For aquatic toxicity, a QSAR study on nitrobenzene derivatives against the protozoan Tetrahymena pyriformis identified a set of five descriptors that yielded a model with high statistical significance (R² = 0.963). researchgate.net

The table below summarizes key findings from various QSAR studies applicable to nitroaromatic compounds.

| Target Organism/Endpoint | Model Type | Key Molecular Descriptors | Model Performance (R²) | Source |

|---|---|---|---|---|

| Rat (Acute Oral LD₅₀) | Ensemble (SVR, MLR) | Based on an initial set of 4885 descriptors | 0.92 (External Test Set) | nih.govresearchgate.net |

| Tetrahymena pyriformis (Growth Inhibition) | MLR | G2, HOMT, G(Cl---Cl), Mor03v, MAXDP | 0.963 | researchgate.net |

| Rat (Acute Oral LD₅₀) | SiRMS (1D & 2D) | Hydrophobicity, Electrostatic, Van der Waals interactions | R² = 0.96-0.98 | mdpi.comsid.ir |

| Rat (in vivo toxicity) | GA-MLRA | Polarizability (MATS2p), Number of C-026 groups | Not specified |

Mode of Toxic Action Classification

QSAR models not only predict toxicity levels but also help in classifying a compound's mode of toxic action (MoA). The MoA describes the initial biochemical or physiological event that leads to a toxic effect. For many industrial chemicals, the default MoA is non-polar narcosis (baseline toxicity), where toxicity is primarily driven by the hydrophobicity of the compound, allowing it to accumulate in biological membranes and disrupt their function.

However, nitroaromatic compounds often exhibit toxicity greater than that predicted by baseline narcosis models, indicating more specific or reactive MoAs. The molecular descriptors that prove significant in QSAR models provide clues to these mechanisms. For instance, the inclusion of electronic or quantum chemical descriptors (like HOMO/LUMO energies) in successful QSAR models for nitroaromatics suggests that their toxicity is influenced by their electrophilic character and potential to undergo metabolic activation to reactive species. sid.ir This points towards a polar narcosis or a reactive MoA.

The presence of the nitro group itself is a key structural feature. It is an electron-withdrawing group that can be metabolically reduced to form nitroso, hydroxylamino, and amino derivatives. These intermediates, particularly the nitroso and hydroxylamino species, are highly reactive electrophiles capable of binding covalently to cellular macromolecules like DNA and proteins, leading to specific toxic effects such as mutagenicity or carcinogenicity. mdpi.com Therefore, QSAR models for nitroaromatics that rely on descriptors beyond simple hydrophobicity are essential for capturing their potential to act as reactive toxicants.

Applications of 1,5 Dichloro 3 Methyl 2 Nitrobenzene As a Chemical Intermediate

Role in Active Pharmaceutical Ingredient (API) Synthesis

1,5-Dichloro-3-methyl-2-nitrobenzene and its isomers are recognized as important intermediates in the synthesis of active pharmaceutical ingredients (APIs). lookchem.comlookchem.com The reactivity of the nitro and chloro groups allows for the introduction of various functional groups, which is a key step in building the complex molecular architectures of many drugs.

While specific examples of APIs derived directly from this compound are not extensively documented in publicly available literature, the use of closely related dichloronitrotoluene isomers is well-established. For instance, 2-chloro-6-nitrotoluene, an isomer of the subject compound, is a known precursor in the synthesis of a chloro-derivative of DL-Vasicine. researchgate.net Vasicine is a quinazoline (B50416) alkaloid known for its bronchodilatory and uterotonic properties. This synthesis highlights the utility of the chloronitrotoluene scaffold in constructing heterocyclic systems relevant to medicinal chemistry.

Furthermore, patent literature demonstrates the use of dichloronitrobenzene derivatives in the preparation of key pharmaceutical intermediates. For example, 2,5-dichloronitrobenzene is a starting material in the synthesis of intermediates for certain drug molecules. google.com The general synthetic strategies involving dichloronitrobenzenes often utilize the reduction of the nitro group to an amine and the nucleophilic substitution of the chlorine atoms to build more complex structures. These reactions are fundamental in the synthesis of a wide array of pharmaceutical compounds. The presence of the methyl group in this compound offers an additional point for structural diversity in the resulting APIs.

| API or Intermediate Class | Precursor Example | Key Transformation | Therapeutic Area (Example) |

| Chloro-derivatives of Vasicine | 2-Chloro-6-nitrotoluene | Cyclization reactions | Respiratory (Bronchodilator) |

| Substituted Phenylacetic Acids | 2,5-Dichloronitrobenzene | Reduction and substitution | Anti-inflammatory |

Precursor in Agrochemical Development

The development of new agrochemicals, such as herbicides and insecticides, often relies on the availability of versatile chemical intermediates. Nitroaromatic compounds, including dichloronitrobenzenes, are significant precursors in this field. lookchem.comgoogle.com

Dichloronitrobenzene derivatives are employed in the synthesis of various herbicides. For example, a patented method describes the synthesis of a selective herbicide from a nitrated dichlorobenzene derivative. google.com The synthesis of 2,4-dichloro-3-alkyl-6-nitrophenols, which can be further converted into active compounds, also illustrates the role of this class of chemicals in agrochemical production.

The general approach involves leveraging the reactivity of the nitro and chloro groups to introduce functionalities that impart herbicidal or insecticidal activity. The reduction of the nitro group to an aniline (B41778) is a common step, leading to intermediates that can be further modified. For instance, the resulting dichloro-methyl-aniline can be a precursor to ureas, carbamates, or other classes of compounds with known agrochemical activity. While specific, commercialized herbicides or insecticides directly synthesized from this compound are not prominently disclosed, its structural similarity to known agrochemical precursors suggests its potential in this application.

| Agrochemical Class | Precursor Example | Key Functional Group Transformation |

| Substituted Anilines | Dichloronitrobenzenes | Reduction of nitro group |

| Phenoxy Herbicides | Dichloronitrophenols | Etherification |

| Dinitroaniline Herbicides | Dinitrotoluenes | Various substitutions |

Utility in the Production of Dyes and Specialty Chemicals

Historically, nitroaromatic compounds have been fundamental to the dye industry. The presence of a chromophoric nitro group and the ability to introduce auxochromic groups (like amino groups via reduction) make them ideal starting materials for a vast array of dyes.

The reduction of chloronitrobenzenes to their corresponding anilines is a key step in dye synthesis. For example, the Béchamp reduction of 1,3-dichloro-4-nitrobenzene yields 2,4-dichloroaniline, a known intermediate for azo dyes. Similarly, 1,4-dichloro-2-nitrobenzene (B41259) is a precursor to Disperse Yellow 42, a dye used for polyesters. wikipedia.org Following this logic, this compound can be reduced to 3,5-dichloro-2-methylaniline. This aniline derivative can then serve as a diazo component in the synthesis of various azo dyes. The presence of the two chlorine atoms and a methyl group on the phenyl ring would influence the final color and properties, such as lightfastness and solubility, of the resulting dye.

Beyond dyes, this compound is a precursor for various specialty chemicals. The term "specialty chemicals" encompasses a broad range of products with specific functions, including photographic chemicals and materials for electronics. The synthesis of 2,4-dichloro-3-alkyl-6-nitrophenols, which are intermediates for photographic couplers, from related starting materials, points to the potential of this compound in this area.

Derivatization for Novel Chemical Entities

The chemical structure of this compound offers several avenues for derivatization to create novel chemical entities with potentially interesting biological or material properties. The primary reactive sites are the nitro group and the two chlorine atoms.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-acid systems (e.g., Sn/HCl). This transformation yields 3,5-dichloro-2-methylaniline, a versatile intermediate. This aniline can then undergo a wide range of reactions, including:

Diazotization followed by coupling to form azo compounds.

Acylation to form amides.

Alkylation to form secondary or tertiary amines.

Reaction with phosgene (B1210022) or its equivalents to form isocyanates, which are precursors to ureas and carbamates.

Cyclization reactions to form heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Nucleophilic Aromatic Substitution of Chlorine: The chlorine atoms on the aromatic ring are activated towards nucleophilic substitution, particularly by the electron-withdrawing effect of the adjacent nitro group. This allows for the displacement of one or both chlorine atoms by various nucleophiles, such as:

Alkoxides, to form ethers.

Thiolates, to form thioethers.

Amines, to form substituted anilines.

The selective substitution of one chlorine atom over the other can often be achieved by controlling reaction conditions. For example, the chlorine atom ortho to the nitro group is generally more activated towards nucleophilic attack.

Other Reactions: The methyl group can also potentially undergo reactions, such as oxidation or halogenation under specific conditions, further expanding the range of possible derivatives.

Through these derivatization pathways, a multitude of novel compounds with unique electronic and steric properties can be synthesized from this compound, making it a valuable starting material for exploratory research in drug discovery, materials science, and agrochemical development.

| Reaction Type | Reagent Example | Product Functional Group |

| Nitro Reduction | H₂, Pd/C | Amine |

| Nucleophilic Substitution | Sodium methoxide (B1231860) | Methoxy ether |

| Nucleophilic Substitution | Ammonia | Amino |

| Acylation of Amine | Acetyl chloride | Amide |

| Diazotization of Amine | NaNO₂, HCl | Diazonium salt |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,5-dichloro-3-methyl-2-nitrobenzene, and what methodologies are validated for purity assessment?